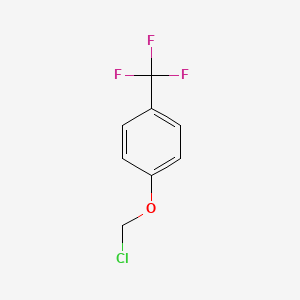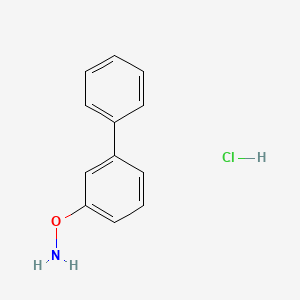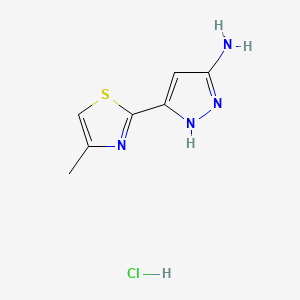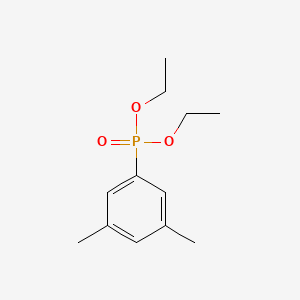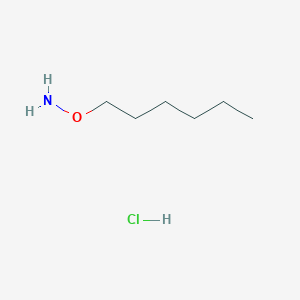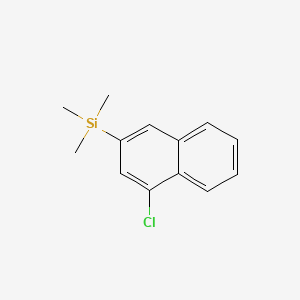
(4-Chloro-2-naphthyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15ClSi. This compound is characterized by the presence of a naphthalene ring substituted with a chlorine atom at the 4-position and a trimethylsilyl group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the field of organosilicon chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-naphthyl)trimethylsilane typically involves the reaction of 4-chloro-2-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Chloro-2-naphthol+Trimethylsilyl chlorideBasethis compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
化学反応の分析
Types of Reactions
(4-Chloro-2-naphthyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding naphthylsilane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of (4-substituted-2-naphthyl)trimethylsilane derivatives.
Oxidation: Formation of 4-chloro-2-naphthoquinone or other oxidized products.
Reduction: Formation of (4-chloro-2-naphthyl)silane.
科学的研究の応用
(4-Chloro-2-naphthyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a protecting group for hydroxyl functionalities.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4-Chloro-2-naphthyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the presence of the chlorine atom can influence the reactivity and selectivity of the compound in various chemical reactions.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A widely used silylating agent in organic synthesis.
(4-Bromo-2-naphthyl)trimethylsilane: Similar structure but with a bromine atom instead of chlorine.
(4-Methyl-2-naphthyl)trimethylsilane: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(4-Chloro-2-naphthyl)trimethylsilane is unique due to the presence of both the chlorine atom and the trimethylsilyl group, which confer distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C13H15ClSi |
|---|---|
分子量 |
234.79 g/mol |
IUPAC名 |
(4-chloronaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15ClSi/c1-15(2,3)11-8-10-6-4-5-7-12(10)13(14)9-11/h4-9H,1-3H3 |
InChIキー |
YOWIVGLUYJQJSX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




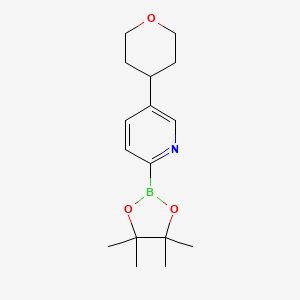
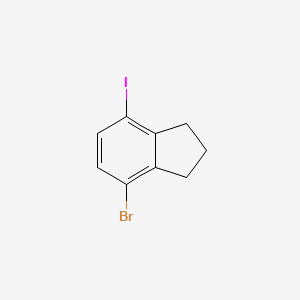

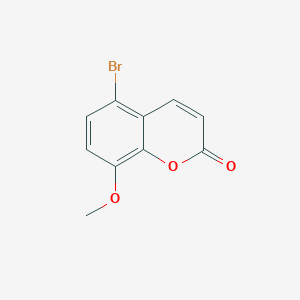
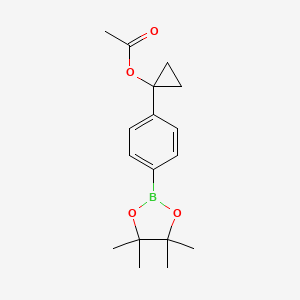

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
